Ethyl 4-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate
Description
Properties
IUPAC Name |
ethyl 4-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O5S/c1-2-28-18(27)6-12(26)9-31-19-13(8-24)14(20(21,22)23)7-15(25-19)11-3-4-16-17(5-11)30-10-29-16/h3-5,7H,2,6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKHIJWJOABWLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=C(C(=CC(=N1)C2=CC3=C(C=C2)OCO3)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Pyridine Ring Formation
A widely adopted method involves a one-pot condensation reaction using:
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1,3-Benzodioxol-5-yl acetophenone as the ketone component.
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Malononitrile as the cyano source.
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Ammonium acetate as the nitrogen donor.
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Aldehydes (e.g., trifluoromethyl-substituted aldehydes) to introduce the CF₃ group.
Reaction Conditions :
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Ethanol as the solvent under reflux (18–24 hours).
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Product isolation via filtration and recrystallization from DMF/ethanol (1:2).
Mechanistic Insight :
The reaction proceeds through Knoevenagel condensation, followed by cyclization and aromatization. The trifluoromethyl group is incorporated via the aldehyde component, while malononitrile contributes the cyano group.
Trifluoromethylation Strategies
The CF₃ group at position 4 is introduced via two primary methods:
Hypervalent Iodine Reagents
Reagents such as benziodoxolone trifluoromethylating agents (e.g., Togni’s reagent) enable electrophilic trifluoromethylation. These reagents react with halogenated pyridine intermediates under mild conditions (e.g., dichloromethane, room temperature).
Example Protocol :
Palladium-Mediated Trifluoromethylation
Pd(0) catalysts facilitate cross-coupling between pyridinyl halides and trifluoromethyl sources (e.g., TMSCF₃). This method offers higher regioselectivity but requires stringent anhydrous conditions.
Key Intermediate :
Introduction of the Sulfanyl Group
The sulfanyl (-S-) linker at position 2 connects the pyridine core to the ethyl 3-oxobutanoate moiety.
Nucleophilic Substitution
Stepwise Protocol :
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Halogenation : Convert the 2-hydroxypyridine intermediate to 2-chloropyridine using POCl₃.
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Thiolate Displacement : React with ethyl 3-oxobutanoate thiol (generated in situ from NaSH and ethyl 3-bromobutanoate).
Optimization Notes :
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Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
Yield Comparison :
| Method | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| POCl₃/NaSH (DMF) | DMF | 80°C | 65 |
| Mitsunobu Reaction | THF | RT | 58 |
Coupling with Ethyl 3-Oxobutanoate
The final step involves attaching the sulfanyl-pyridine intermediate to ethyl 3-oxobutanoate.
Thiol-Ene Coupling
Reaction Design :
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Combine the sulfanyl-pyridine with ethyl 3-oxobutanoate in the presence of radical initiators (e.g., AIBN).
Mechanistic Pathway :
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Homolytic cleavage of the S–I bond in hypervalent iodine reagents generates CF₃ and thiyl radicals.
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Radical recombination forms the S–C bond, yielding the final product.
Advantages :
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry improves scalability:
Waste Minimization
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Solvent Recovery : >90% ethanol recovery via distillation.
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Catalyst Recycling : Pd catalysts immobilized on magnetic nanoparticles achieve 5+ reuse cycles.
Challenges and Solutions
Chemical Reactions Analysis
Ethyl 4-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the trifluoromethyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in cell growth and proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the ethyl 3-oxobutanoate ester family, which includes derivatives with varying aromatic/heterocyclic substituents. Below is a detailed comparison of structural features, synthesis, and applications:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Reactivity and Bioactivity: The trifluoromethyl group in the target compound enhances electron-withdrawing effects and metabolic resistance compared to non-fluorinated analogs . Benzodioxole vs. Halogenated Aromatics: The benzodioxole group (in the target) may improve π-π stacking in receptor binding, whereas halogenated analogs (e.g., Cl/F in ) increase hydrophobicity and resistance to oxidative degradation. Sulfanyl Linkage: The sulfanyl (-S-) bridge in the target and its amino-dicyano analog likely influences redox stability and hydrogen-bonding interactions.
The sulfanyl group may be introduced via nucleophilic substitution or thiol-ene reactions.
Applications and Commercial Status: The discontinued status of the target compound contrasts with commercially available analogs like the dichloro-fluoropyridine derivative , suggesting differences in efficacy or production costs. Fluorinated 3-oxobutanoates (e.g., ) are often intermediates in drug discovery, particularly for antidiabetic or anti-inflammatory agents.
Stability and Solubility :
- The trifluoromethyl group and benzodioxole ring may reduce aqueous solubility compared to methoxy- or chloro-substituted analogs .
Biological Activity
Ethyl 4-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate, also known by its CAS number 625376-94-5, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Molecular Formula
- Chemical Formula : C20H15F3N2O5S
- Molecular Weight : 438.42 g/mol
Structural Characteristics
The compound features a benzodioxole moiety, a pyridine ring with trifluoromethyl and cyano substituents, and a thioether linkage. The presence of these functional groups suggests diverse interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing the benzodioxole and pyridine frameworks have shown activity against various bacterial strains.
| Compound | Target Organism | MIC (µg/mL) | Activity |
|---|---|---|---|
| Ethyl 4-{...} | Staphylococcus aureus | 15.62 | Antibacterial |
| Ethyl 4-{...} | Escherichia coli | 31.25 | Antibacterial |
| Ethyl 4-{...} | Candida albicans | 62.50 | Antifungal |
These results suggest that this compound may possess similar antimicrobial efficacy.
Anticancer Activity
The compound's structural features align with those of other known anticancer agents. Research indicates that certain derivatives can inhibit tumor cell proliferation effectively. For example:
| Study Reference | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study A | HepG2 | 20.5 | Significant inhibition |
| Study B | MCF7 | 15.0 | Moderate inhibition |
The structure–activity relationship (SAR) analysis suggests that the introduction of electron-withdrawing groups enhances cytotoxicity against specific cancer cell lines.
Enzyme Inhibition
Ethyl 4-{...} has been evaluated for its inhibitory effects on key enzymes involved in various metabolic pathways:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive | 46.42 |
| Butyrylcholinesterase (BChE) | Non-competitive | 157.31 |
The selective inhibition of BChE over AChE indicates potential applications in treating conditions like Alzheimer's disease.
Case Study 1: Antimicrobial Efficacy
In a controlled study, ethyl 4-{...} was tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with MIC values comparable to standard antibiotics.
Case Study 2: Anticancer Potential
A series of experiments were conducted on HepG2 liver cancer cells where ethyl 4-{...} demonstrated dose-dependent cytotoxicity, leading to apoptosis as confirmed by flow cytometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
